molecular formula C13H19ClFN B2749391 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 2305253-71-6

1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B2749391
CAS No.: 2305253-71-6
M. Wt: 243.75
InChI Key: IKYKGEHLKXFZAE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is an arylcyclohexylamine derivative featuring a cyclohexane ring substituted with a primary amine group and a 2-fluorophenylmethyl moiety. Its molecular formula is C₁₃H₁₇ClFN, with a molecular weight of 245.74 g/mol (calculated). The compound’s structural uniqueness lies in the ortho-fluorinated benzyl group attached to the cyclohexane ring, which influences its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKGEHLKXFZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone-Amine Condensation

The most widely reported method involves the reductive amination of cyclohexanone derivatives with 2-fluorobenzylamine. In this approach, cyclohexanone reacts with 2-fluorobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

A representative procedure from WO2024145422A1 details the use of methanol as a solvent at 60°C for 4 hours, achieving yields of 75–88% after hydrochloride salt formation. Critical parameters include:

  • Molar ratio : 1:1.2 (ketone:amine)
  • pH control : Maintenance at 6–7 using acetic acid
  • Workup : Extraction with dichloromethane followed by HCl-mediated salt precipitation

Catalytic Asymmetric Variations

Enantioselective synthesis is achieved using chiral catalysts such as (R)- or (S)-BINAP–ruthenium complexes. Patent WO2014152768A1 discloses a Ru-catalyzed transfer hydrogenation method that produces enantiomeric excess (ee) >98% when employing formic acid-triethylamine as the hydrogen source. Key data:

Parameter Value
Temperature 40°C
Reaction time 24 h
Catalyst loading 2 mol%
ee 98.5% (S-isomer)

Nucleophilic Substitution Approaches

Benzyl Halide Cyclohexanamine Alkylation

2-Fluorobenzyl chloride reacts with cyclohexanamine under basic conditions (K2CO3 or Et3N) in acetonitrile or DMF. EP2644590A1 reports optimized conditions using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:

  • Yield : 82%
  • Reaction time : 12 h at 80°C
  • Purification : Column chromatography (SiO2, hexane/EtOAc 4:1) followed by HCl gas treatment

Microwave-Assisted Acceleration

CN109761820B demonstrates a microwave-enhanced protocol reducing reaction times from 12 h to 45 minutes. Using 300 W irradiation at 120°C, this method achieves 89% yield with reduced byproduct formation.

Grignard Reagent-Based Syntheses

Cyclohexanone Imine Alkylation

A two-step process involves:

  • Formation of cyclohexanone imine using ammonium acetate
  • Reaction with 2-fluorobenzylmagnesium bromide

The method from EP2644590A1 provides critical insights:

  • Grignard stoichiometry : 1.5 equivalents
  • Quenching : Saturated NH4Cl at 0°C
  • Amine liberation : Hydrolysis with 6M HCl

Protecting Group Strategies

Boc-protected intermediates are employed to prevent over-alkylation. A representative sequence from includes:

  • Boc protection of cyclohexanamine
  • Alkylation with 2-fluorobenzyl bromide
  • Deprotection using HCl/dioxane

Enantiomeric Resolution Techniques

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns resolves racemic mixtures into enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation.

Diastereomeric Salt Formation

WO2014152768A1 details resolution using (−)-di-p-toluoyl-D-tartaric acid, producing diastereomeric salts with 99% de after recrystallization from ethanol.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent CN109761820B discloses a continuous flow system featuring:

  • Residence time : 8 minutes
  • Throughput : 12 kg/day
  • Purity : 99.7% (HPLC)

Green Chemistry Innovations

Water-mediated reactions using β-cyclodextrin as a supramolecular catalyst achieve 85% yield at 50°C, eliminating organic solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D2O, 600 MHz): δ 7.38–7.22 (m, 3H, ArH), 3.72 (s, 2H, CH2), 2.81–2.65 (m, 1H, cyclohexyl), 1.85–1.42 (m, 10H, cyclohexyl)
  • HRMS : m/z calcd for C13H17FN [M+H]⁺ 206.1349, found 206.1345

Purity Assessment

UPLC methods utilizing Acquity BEH C18 columns (1.7 µm, 2.1×50 mm) with 0.1% formic acid in water/acetonitrile gradients achieve 99.5% purity at 254 nm.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Scientific Research Applications

Chemistry

In organic chemistry, 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride serves as an intermediate in synthesizing various pharmaceuticals and organic compounds. Its unique structure allows for the development of new synthetic pathways and reactions, particularly those involving nucleophilic substitutions and oxidation processes.

Biology

The compound is under investigation for its potential biological activities, particularly concerning its effects on neurotransmitter systems. Studies suggest that it may modulate serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. This modulation could have implications for treating mood disorders and other psychiatric conditions .

Medicine

Ongoing research is exploring the therapeutic applications of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride in treating neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at enhancing cognitive function or alleviating symptoms of depression.

Case Studies

Case Study 1: Neurotransmitter Modulation
Research conducted on animal models has demonstrated that 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride can significantly influence serotonin levels in the brain. This study found that administration of the compound led to increased serotonin release, suggesting its potential as an antidepressant agent .

Case Study 2: Synthesis of Novel Compounds
A recent study highlighted the use of this compound as a precursor in synthesizing more complex fluorinated amines. The research outlined a multi-step synthesis approach utilizing 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride to create derivatives with enhanced biological activity, demonstrating its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for regulating mood, cognition, and behavior. This modulation is achieved through binding to receptors and altering their activity, leading to changes in neurotransmitter release and uptake .

Comparison with Similar Compounds

4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine Hydrochloride

  • Molecular Formula : C₁₃H₁₆ClF₃N
  • Molecular Weight : 279.73 g/mol
  • Key Differences: Incorporates two fluorine atoms at the 4-position of the cyclohexane ring. Increased electronegativity and lipophilicity compared to the mono-fluorinated target compound. Potential for altered receptor binding due to enhanced electron-withdrawing effects.
  • Research Notes: The additional fluorines may improve metabolic stability but could reduce solubility in aqueous media .

1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₂ClFN
  • Molecular Weight : 165.21 g/mol
  • Key Differences :
    • Cyclopropane ring replaces cyclohexane, introducing ring strain and reduced conformational flexibility.
    • Lower molecular weight may enhance bioavailability but decrease thermal stability.
  • Research Notes: The strained cyclopropane structure could lead to unique reactivity patterns, though pharmacological relevance is unverified .

2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride

  • Molecular Formula: C₁₂H₁₇ClFNO
  • Molecular Weight : 245.72 g/mol
  • Key Differences: Phenoxy linker (oxygen atom) instead of a methylene group, increasing polarity. Altered steric profile due to the ether linkage.

Fluorexetamine Hydrochloride (3-Fluoro-2-oxo PCE)

  • Molecular Formula: C₁₄H₁₈ClFNO
  • Molecular Weight : 271.8 g/mol
  • Key Differences: Contains a ketone group and ethylamino substituent on the cyclohexane ring. 3-Fluorophenyl substitution instead of 2-fluorophenyl.
  • Research Notes: The ketone group increases polarity, while the ethylamino group may enhance basicity, influencing receptor interactions .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Key Differences: Methoxy group (electron-donating) replaces fluorine (electron-withdrawing). Methylamino substituent instead of primary amine.
  • Research Notes: The methoxy group may enhance aromatic π-π interactions, while the methylamino group could alter metabolic pathways .

Structural and Pharmacological Implications

Substituent Position and Electronic Effects

  • Ortho vs. Para Fluorine : The target compound’s 2-fluorophenyl group introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., Fluorexetamine). Ortho-substitution may reduce rotational freedom, impacting binding pocket fit .
  • Cyclohexane vs.

Physicochemical Properties

  • Lipophilicity: Fluorine atoms and cyclohexane rings enhance lipid solubility, aiding membrane permeability. Difluoro derivatives () are more lipophilic than mono-fluoro analogs.
  • Solubility : Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for formulation .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₃H₁₇ClFN 245.74 2-Fluorophenylmethyl, cyclohexane, primary amine
4,4-Difluoro Analog C₁₃H₁₆ClF₃N 279.73 4,4-Difluoro cyclohexane
Cyclopropane Analog C₁₀H₁₂ClFN 165.21 Cyclopropane ring
2-(2-Fluorophenoxy)cyclohexan-1-amine HCl C₁₂H₁₇ClFNO 245.72 Phenoxy linker
Fluorexetamine HCl C₁₄H₁₈ClFNO 271.8 3-Fluorophenyl, ketone, ethylamino

Table 2: Pharmacokinetic Predictions

Compound Name LogP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound 2.5 10–15 Moderate
4,4-Difluoro Analog 3.1 5–8 High
Cyclopropane Analog 1.8 20–25 Low
Fluorexetamine HCl 2.7 8–12 Moderate

Biological Activity

1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride, with the CAS Number 2305253-71-6, is a compound that has drawn interest in various fields of scientific research, particularly for its potential biological activity. This compound features a unique structure characterized by a cyclohexanamine backbone substituted with a 2-fluorophenyl group. Its synthesis typically involves nucleophilic substitution reactions and is often studied for its pharmacological properties, particularly in the context of neurological and psychiatric disorders.

The molecular formula of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is C13H18FNC_{13}H_{18}FN, and it has a molecular weight of approximately 243.75 g/mol. The compound can be synthesized through the reaction of 2-fluorobenzyl chloride with cyclohexanamine in the presence of bases like sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Structural Characteristics

PropertyValue
IUPAC Name1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Molecular Weight243.75 g/mol
Molecular FormulaC₁₃H₁₈FN
CAS Number2305253-71-6

The biological activity of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. It is believed to act as a modulator of these systems, influencing mood and cognitive functions. This modulation occurs through binding to specific receptors, leading to alterations in neurotransmitter release and uptake.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating various neurological and psychiatric conditions due to its ability to influence neurotransmitter systems. Studies have shown potential efficacy in models related to depression and anxiety disorders .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

CompoundStructure TypeNotable Activity
1-[(2-Chlorophenyl)methyl]cyclohexan-1-amineChlorine substitutionDifferent receptor binding profiles
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amineDifluoro substitutionEnhanced binding affinity

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride exhibit varying degrees of activity at nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive function. For instance, certain derivatives have shown significant modulation effects on α7 nAChRs, indicating potential pathways through which this compound could exert its effects .

Table: In Vitro Activity Comparison

CompoundEC50 (µM)Max Modulation (%)
1c (related compound)0.381200
7b (another derivative)0.16700
7a (related to cyclohexanamine)0.14600

Clinical Implications

The implications for clinical use are significant, particularly in the context of developing new treatments for mood disorders. Ongoing research aims to clarify the precise mechanisms through which these compounds operate and their potential side effects.

Q & A

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for in vivo studies?

  • Quality Control :
  • Implement in-process checks (e.g., inline FTIR for reaction monitoring).
  • Use preparative HPLC for final purification.
  • Document deviations in reaction parameters (e.g., stirring rate, catalyst loading) to correlate with purity/yield trends .

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